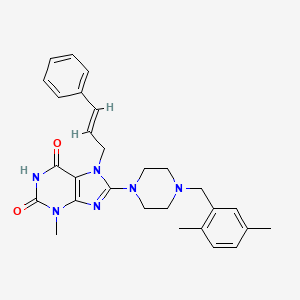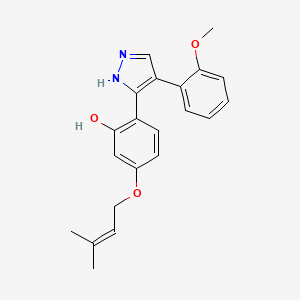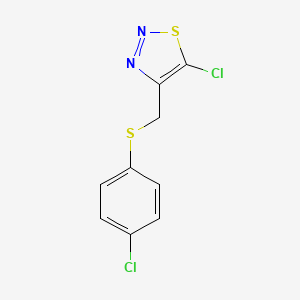![molecular formula C26H28FN3O3 B2693797 6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097903-96-1](/img/structure/B2693797.png)
6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C26H28FN3O3 and its molecular weight is 449.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroleptic Potential
Research has explored the synthesis and evaluation of conformationally restricted butyrophenones, which share structural similarities with the subject compound, demonstrating affinity for dopamine and serotonin receptors. These compounds have been evaluated for their antipsychotic potential through in vitro assays and in vivo studies, suggesting their effectiveness as neuroleptic (antipsychotic) drugs without inducing extrapyramidal side effects. The study underscores the significance of the amine fragment connected to the cyclohexanone structure in determining the compounds' potency and selectivity, particularly towards 5-HT(2A) receptors (Raviña et al., 2000).
Antitumor Activity
Another dimension of research focuses on the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives, which, like the compound , exhibit potent cytotoxic activity against various tumor cell lines. These studies, conducted both in vitro and in vivo, highlight the compound's potential in combating human carcinoma cells. Specifically, derivatives with 3-chloropyridin-2-yl and 3-fluoro-5-substituted phenylpiperazinyl groups have shown significantly potent cytotoxicity, with certain derivatives outperforming established drugs in reducing tumor cells without causing adverse effects in animal models (Naito et al., 2005).
Pharmacokinetics and Drug Metabolism
Further investigations into novel anaplastic lymphoma kinase inhibitors, sharing core structural features with the compound of interest, reveal insights into the impact of hydrolysis-mediated clearance on pharmacokinetics. These studies offer a detailed understanding of the enzymatic hydrolysis processes affecting the compound's plasma stability and systemic clearance, thereby informing the development of analogs with optimized in vivo stability and efficacy against cancer (Teffera et al., 2013).
Synthesis for Imaging Applications
The synthesis of compounds for imaging dopamine D4 receptors, employing electrophilic fluorination of precursors, illustrates another application. Such research underscores the compound's utility in developing radioligands for positron emission tomography (PET) imaging, facilitating the study of receptor distribution and density in the brain. This approach is crucial for understanding neurological disorders and developing targeted therapies (Eskola et al., 2002).
特性
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3/c1-18-4-3-5-23(16-18)33-19(2)26(32)29-14-12-20(13-15-29)17-30-25(31)11-10-24(28-30)21-6-8-22(27)9-7-21/h3-11,16,19-20H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWINKHADDXOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[({[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2693718.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693720.png)
![[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2693721.png)

![5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693723.png)
![2-[1-(2,5-difluorobenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2693725.png)
![2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2693726.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2693732.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2693733.png)
